molecular formula C17H19NO3 B1144040 4-(3-BOC-Aminophenyl)phenol CAS No. 1261958-25-1

4-(3-BOC-Aminophenyl)phenol

Cat. No.: B1144040
CAS No.: 1261958-25-1
M. Wt: 285.33766
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Description

4-(3-BOC-Aminophenyl)phenol, also known as 3-[(tert-butoxycarbonyl)amino]-4’-hydroxy-1,1’-biphenyl, is a chemical compound with the molecular formula C17H19NO3. It is a biphenyl derivative where one phenyl ring is substituted with a tert-butoxycarbonyl (BOC) protected amino group and the other with a hydroxyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)phenol typically involves the following steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Coupling Reaction: The protected amino phenyl compound is then coupled with a phenol derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically uses a boronic acid derivative of the phenol and a palladium catalyst in the presence of a base like potassium carbonate.

    Deprotection: Finally, the BOC protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(3-BOC-Aminophenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-(3-BOC-Aminophenyl)phenol can be compared with other biphenyl derivatives:

    4-Hydroxybiphenyl: Lacks the amino group, making it less versatile in synthetic applications.

    4-Aminobiphenyl: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.

    4-(3-Aminophenyl)phenol: Similar structure but without the BOC protection, making it more reactive and less stable.

The presence of both the BOC-protected amino group and the hydroxyl group in this compound provides a unique combination of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-(4-hydroxyphenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-6-4-5-13(11-14)12-7-9-15(19)10-8-12/h4-11,19H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVLITKIBPWKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-25-1
Record name Carbamic acid, N-(4′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261958-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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